molecular formula C20H11F3N6 B15140512 Lrrk2/nuak1/tyk2-IN-1

Lrrk2/nuak1/tyk2-IN-1

Cat. No.: B15140512
M. Wt: 392.3 g/mol
InChI Key: VMEVFMJJHNJSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lrrk2/nuak1/tyk2-IN-1 is a compound known for its inhibitory activity against leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and tyrosine-protein kinase 2 (TYK2). This compound has shown potential in the treatment of autoimmune diseases due to its ability to inhibit these kinases with high potency .

Preparation Methods

The synthesis of Lrrk2/nuak1/tyk2-IN-1 involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Lrrk2/nuak1/tyk2-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lrrk2/nuak1/tyk2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Lrrk2/nuak1/tyk2-IN-1 exerts its effects by inhibiting the kinase activities of LRRK2, NUAK1, and TYK2. The compound binds to the active sites of these kinases, preventing their phosphorylation activities. This inhibition disrupts various signaling pathways involved in cellular processes such as autophagy, mitochondrial homeostasis, and immune responses. The molecular targets and pathways involved include the LRRK2-mediated phosphorylation of Rab proteins and the TYK2-mediated JAK-STAT signaling pathway .

Properties

Molecular Formula

C20H11F3N6

Molecular Weight

392.3 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-9-fluoro-8-pyridazin-4-yl-1,4-dihydropyrazolo[4,3-d][1,3]benzodiazepine

InChI

InChI=1S/C20H11F3N6/c21-13-2-1-3-14(22)18(13)20-27-16-7-11(10-4-5-24-25-8-10)15(23)6-12(16)19-17(28-20)9-26-29-19/h1-9H,(H,26,29)(H,27,28)

InChI Key

VMEVFMJJHNJSPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC3=C(C=C(C(=C3)C4=CN=NC=C4)F)C5=C(N2)C=NN5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.